molecular formula C14H11Cl2NO2 B5728054 2,6-dichloro-N-(2-methoxyphenyl)benzamide

2,6-dichloro-N-(2-methoxyphenyl)benzamide

Cat. No. B5728054
M. Wt: 296.1 g/mol
InChI Key: SQONNEZPSCATTN-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(2-methoxyphenyl)benzamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation and pain.

Mechanism of Action

Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and redness associated with inflammation. By inhibiting the production of prostaglandins, diclofenac reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of leukotrienes, another group of molecules involved in inflammation. It has also been shown to inhibit the production of nitric oxide, a molecule involved in the regulation of blood flow and inflammation. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Diclofenac is a widely used 2,6-dichloro-N-(2-methoxyphenyl)benzamide and has been extensively studied for its pharmacological properties. It is readily available and relatively inexpensive, making it an attractive option for laboratory experiments. However, like all drugs, diclofenac has limitations. It has been shown to have a number of side effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events. These side effects must be taken into consideration when designing experiments involving diclofenac.

Future Directions

There are a number of future directions for research involving diclofenac. One area of interest is the development of new formulations of diclofenac that can be administered transdermally or via inhalation, which may reduce the risk of gastrointestinal side effects. Another area of interest is the development of new 2,6-dichloro-N-(2-methoxyphenyl)benzamides that are more selective for COX-2, the isoform of COX that is primarily responsible for inflammation. This may reduce the risk of cardiovascular side effects associated with traditional 2,6-dichloro-N-(2-methoxyphenyl)benzamides. Finally, there is interest in the development of new drugs that target the inflammatory response in a more targeted manner, such as by inhibiting specific cytokines or chemokines.

Synthesis Methods

The synthesis of diclofenac involves the reaction of 2,6-dichloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to form diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It is also used for the management of acute and chronic pain, such as postoperative pain, dental pain, and menstrual pain.

properties

IUPAC Name

2,6-dichloro-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-12-8-3-2-7-11(12)17-14(18)13-9(15)5-4-6-10(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQONNEZPSCATTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-(2-methoxyphenyl)benzamide

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